molecular formula C12H15BrO B13470840 2-(4-Bromophenyl)-2-cyclobutylethan-1-ol

2-(4-Bromophenyl)-2-cyclobutylethan-1-ol

Cat. No.: B13470840
M. Wt: 255.15 g/mol
InChI Key: SMXMAJXXFNBTLE-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-cyclobutylethan-1-ol is an organic compound that features a bromophenyl group attached to a cyclobutyl ring via an ethan-1-ol linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-cyclobutylethan-1-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the bromination of phenylacetic acid followed by cyclization and reduction steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may also include steps for the purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-cyclobutylethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Bromophenyl)-2-cyclobutylethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Bromophenyl)-2-cyclobutylethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can participate in various binding interactions, while the cyclobutyl ring provides structural rigidity. These interactions can modulate biological pathways and influence the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-2-cyclobutylethan-1-ol is unique due to its cyclobutyl ring, which imparts distinct structural and chemical properties. This uniqueness makes it valuable for specific applications where rigidity and specific binding interactions are required.

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

2-(4-bromophenyl)-2-cyclobutylethanol

InChI

InChI=1S/C12H15BrO/c13-11-6-4-10(5-7-11)12(8-14)9-2-1-3-9/h4-7,9,12,14H,1-3,8H2

InChI Key

SMXMAJXXFNBTLE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CO)C2=CC=C(C=C2)Br

Origin of Product

United States

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